molecular formula C14H16O5 B12063175 Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside CAS No. 3150-16-1

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Cat. No.: B12063175
CAS No.: 3150-16-1
M. Wt: 264.27 g/mol
InChI Key: HQTCRHINASMQOA-UHFFFAOYSA-N
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Description

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a bicyclic carbohydrate derivative characterized by a 2,3-anhydro (epoxide) ring and a 4,6-O-benzylidene acetal group. This compound serves as a versatile intermediate in carbohydrate chemistry due to its rigid conformation, which directs regioselective ring-opening reactions. The trans-fused benzylidene group locks the pyranose ring into a $^5H_0$ half-chair conformation, favoring trans-diaxial attack during nucleophilic substitutions .

Properties

IUPAC Name

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCRHINASMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941213
Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1
Record name Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside
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Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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Preparation Methods

Sulfonation of Methyl 4,6-O-Benzylidenehexopyranoside

The classical route begins with methyl 4,6-O-benzylidene-β-D-glucopyranoside. Treatment with methanesulfonyl (mesyl) or toluenesulfonyl (tosyl) chloride selectively sulfonates the 2- or 3-hydroxyl group, forming mono- or di-sulfonated intermediates. Notably, the α-anomer sulfonates exclusively at the 2-position, while the β-anomer yields mixtures of 2-, 3-, and 2,3-di-sulfonates due to reduced regioselectivity. Competitive experiments confirm the α-anomer’s 2-hydroxyl is more reactive than the β-anomer’s 3-hydroxyl.

Base-Induced Epoxide Formation

Sulfonated intermediates undergo base treatment (e.g., NaOH or KOH), triggering intramolecular nucleophilic displacement. For example, methyl 4,6-O-benzylidene-2-O-mesyl-β-D-glucopyranoside reacts with aqueous NaOH to form the 2,3-anhydro ring via SN2 mechanism, yielding methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside. This method’s efficacy depends on the sulfonate’s leaving-group ability and stereoelectronic alignment.

Key Data:

Starting MaterialSulfonating AgentProduct EpoxideYield
β-D-Glucopyranoside (α)Mesyl chloride2,3-Anhydro-allopyranoside60–70%
β-D-Glucopyranoside (β)Tosyl chlorideMixture of 2,3- and 3,2-epoxides40–50%

Carbonate Ester-Based Epoxide Formation

Carbonate Intermediate Synthesis

An alternative method avoids sulfonates by employing carbonate esters. Methyl 4,6-O-benzylidene-α-D-glucopyranoside reacts with diethyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming a cyclic 2,3-carbonate intermediate. This step exploits DBU’s strong base character to deprotonate the hydroxyl group, facilitating nucleophilic attack on diethyl carbonate.

Base-Catalyzed Carbonate Elimination

Heating the carbonate intermediate with DBU induces β-elimination, releasing carbon dioxide and generating the 2,3-epoxide. This method bypasses sulfonate waste and offers milder conditions, achieving yields comparable to traditional routes (65–75%).

Reaction Scheme:

  • Protection : 4,6-O-Benzylidene formation from methyl α-D-glucopyranoside.

  • Carbonation : DBU-mediated reaction with diethyl carbonate → 2,3-cyclic carbonate.

  • Elimination : DBU-induced decarboxylation → 2,3-anhydro product.

Comparative Analysis of Preparation Methods

Regioselectivity and Byproduct Formation

  • Sulfonate Method :

    • α-Anomer: High 2-selectivity (single product).

    • β-Anomer: Poor regioselectivity (mixed 2-/3-sulfonates), requiring chromatographic separation.

  • Carbonate Method :

    • Uniform reactivity at 2- and 3-positions due to carbonate’s symmetry, ensuring single epoxide product.

Environmental and Practical Considerations

  • Sulfonate Route : Generates stoichiometric sulfonic acid waste, complicating purification.

  • Carbonate Route : Produces CO2 and ethanol, aligning with green chemistry principles.

Yield and Scalability

MethodTypical YieldScalability
Sulfonate-mediated50–70%Moderate
Carbonate-mediated65–75%High

Mechanistic Insights and Stereochemical Considerations

Epoxidation Stereochemistry

Both methods proceed via a trans-diaxial elimination mechanism. In the sulfonate route, the base abstracts a β-proton antiperiplanar to the leaving group, forming the epoxide with inversion at C-2 and C-3. The carbonate route follows a similar pathway, with DBU abstracting the proton adjacent to the carbonate group.

Influence of Benzylidene Protection

The 4,6-O-benzylidene acetal rigidifies the pyranose ring into a 1C4^1C_4 conformation, positioning the 2- and 3-hydroxyls for optimal reactivity. This preorganization is critical for high epoxidation efficiency.

Applications in Subsequent Synthetic Transformations

Nucleophilic Ring-Opening

The 2,3-anhydro ring reacts with nucleophiles (e.g., NaN3, amines) to form altropyranoside derivatives. For instance, sodium azide opens the epoxide diaxially, yielding methyl 3-azido-4,6-O-benzylidene-β-D-altropyranoside.

Glycosylation Precursor

The epoxide’s strain facilitates glycosidic bond formation under acidic conditions, enabling access to 1,2-trans-linked disaccharides .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 2,3-anhydro moiety undergoes nucleophilic ring-opening reactions, producing derivatives with altered stereochemistry and functional groups.

Reagents and Products

ReagentProduct FormedStereochemical OutcomeKey Observations
Sodium azide (NaN₃) Azido-altroside derivativesPredominantly diaxial openingHigh regioselectivity due to steric and electronic effects of the benzylidene group.
Sodium benzyl oxide 3,4-di-O-benzyl-xylopyranosideEpoxide cleavage at C2/C3Used in multi-step syntheses of functionalized glycosides.
Diethylaluminum cyanide (Et₂AlCN) 3-cyano-2,3-dideoxy derivativesTrans addition of cyanideEnables synthesis of nitrile-containing intermediates for further functionalization.
  • Mechanistic Insight : Ring-opening follows a nucleophilic attack at the less hindered carbon (C3 in β-D-allo configuration), influenced by the benzylidene group’s rigid chair conformation .

Reductive Desulfonylation

Lithium triethylborohydride (LiEt₃BH) and lithium aluminum hydride (LiAlH₄) selectively reduce sulfonate esters (e.g., tosylates) attached to the pyranose ring .

Reaction Pathways

Substrate ConfigurationReagentPrimary PathwaySecondary Pathway
β-D-mannoLiEt₃BHC–O fission (deoxy products)Epoxide intermediacy
β-D-alloLiAlH₄EliminationDirect nucleophilic displacement
β-D-altroLiEt₃BHO–S fission (carbinol)
  • Key Finding : Reaction outcomes depend on the configuration of the sulfonate group. For example, the altro-ditosylate undergoes epoxide-mediated reduction, while the allo-isomer favors elimination .

Bromination and Halogenation

N-Bromosuccinimide (NBS) reacts with the benzylidene-protected compound to yield brominated derivatives .

Example Reaction

  • Substrate : Methyl 4,6-O-benzylidenehexopyranoside

  • Reagent : NBS in methanol with silver acetate

  • Product : 2,3-Dibromide derivatives (e.g., methyl 4-O-benzoyl-2,3,6-tribromo-2,3,6-trideoxyhexoside)

  • Application : Brominated products serve as intermediates for synthesizing deoxy sugars and glycosidase inhibitors .

Synthetic Utility in Medicinal Chemistry

The compound’s reactivity has been exploited to generate bioactive molecules:

  • Epigenetic Modifiers : Detected in fungal extracts, it shows potential epigenetic activity by modulating gene expression .

  • Antimicrobial Analogues : Derivatives with similar scaffolds exhibit antimicrobial and anti-inflammatory properties.

Comparative Reactivity of Structural Analogues

CompoundKey FeatureReactivity Difference
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-α-D-glucopyranosideAdditional O-methyl groupsEnhanced solubility; altered nucleophilic sites
Methyl 2,3-O-isopropylidene-α-D-glucopyranosideIsopropylidene protecting groupReduced steric hindrance at C4/C6

Mechanistic Studies and Spectroscopic Analysis

  • NMR Spectroscopy : The β-allo configuration shows distinct coupling constants (e.g., J₃,₄ = 2.5 Hz), confirming diaxial ring-opening products .

  • Computational Modeling : DFT studies explain the preference for diaxial attack in epoxide-opening reactions due to transition-state stabilization .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside serves as a critical building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : It is used to synthesize more complex carbohydrate derivatives and other organic compounds through various chemical reactions.
  • Oxirane Ring-Opening Reactions : The oxirane ring can be opened using reagents such as diethylaluminum cyanide to yield cyano derivatives.

Biochemical Research Applications

In biochemical research, this compound is utilized for:

  • Studying Carbohydrate Chemistry : It serves as a reagent for investigating enzyme interactions and carbohydrate modifications.
  • Potential Epigenetic Modifications : Research indicates that it may influence gene expression or cellular processes through modulation of epigenetic markers.

Biological Activities

Studies have shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : There is potential for therapeutic applications in inflammation-related conditions.

Table 1: Synthesis Routes of Methyl 2,3-Anhydro Derivatives

Synthesis MethodStarting MaterialProductsYield (%)
Reaction with Diethyl AzodicarboxylateMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 2,3-anhydro derivativesVaries
NBS ReactionMethyl 4,6-O-benzylidene derivativesGlycosylated productsHigh
Oxirane Ring OpeningMethyl 2,3-anhydro derivativesCyano derivativesModerate

Case Study: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial activity of this compound against four human pathogenic bacteria using the disc diffusion method. The results indicated varying degrees of inhibition across different bacterial strains, highlighting the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its epoxide ring and benzylidene group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The benzylidene group provides additional stability and can be selectively removed under specific conditions to yield different products .

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: $ \text{C}{14}\text{H}{16}\text{O}_5 $
  • Melting point: 114.26°C (predicted)
  • Solubility: Slightly soluble in water, stable in organic solvents like dichloromethane .

Comparison with Similar Compounds

Structural and Conformational Differences

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside belongs to a family of benzylidene-protected anhydro sugars. Key structural analogs include:

Compound Name Key Features Reference
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside Epoxide in manno configuration; reacts with cyanotrimethylsilane to yield 3-cyano derivatives.
Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-talopyranoside Synthesized via transacetalation and tosylate elimination; used in crown ether synthesis.
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside Allo configuration directs nucleophilic attack at C-2 or C-3 depending on reaction conditions.
Benzyl 2,3-anhydro-α-D-ribopyranoside Lacks benzylidene protection; exhibits flexible ring conformation.

Reactivity and Regioselectivity

Epoxide Ring-Opening Reactions

  • Nucleophilic Agents: Cyanide: Trans-diaxial opening of the 2,3-anhydro ring in methyl allo/manno derivatives yields 3-cyano-3-deoxy sugars (e.g., methyl 3-cyano-3-deoxy-4,6-O-benzylidene-β-D-allopyranoside) . Propenylmagnesium Chlorides: Attacks exclusively at C-2, forming 2-deoxy-2-C-propenyl derivatives with retention of configuration . LiAlH$4$-AlCl$3$: Reductive ring-opening produces deoxy sugars via stereoselective hydride transfer .

Benzylidene Group Stability

  • The 4,6-O-benzylidene group remains intact under mild acidic or basic conditions but is cleaved by strong acids (e.g., H$2$SO$4$) or hydrogenolysis .

Mechanistic Insights

  • Fürst-Plattner Rule: The rigid $^5H_0$ conformation enforces trans-diaxial attack, as seen in the reaction of methyl 2,3-anhydro-mannopyranoside with cyanotrimethylsilane to yield 3-cyano-allo derivatives .
  • Epoxide Formation from Dimesylates: Vicinal dimesylates (e.g., methyl 4,6-O-benzylidene-2,3-di-O-mesyl-β-D-glucopyranoside) undergo superoxide-mediated elimination to form epoxides, which further react to yield altropyranosides .

Key Research Findings

Comparative Reaction Yields

Reaction Type Substrate Product Yield (%) Reference
Cyanotrimethylsilane Addition Methyl 2,3-anhydro-mannopyranoside 3-Cyano-allo derivative 85
Propenylmagnesium Chloride Methyl 2,3-anhydro-allopyranoside 2-C-Propenyl-allo derivative 72
LiAlH$4$-AlCl$3$ Reduction 3-O-Benzyl-4,6-O-benzylidenehexopyranoside 3-Deoxy-glucal 70

Biological Activity

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a carbohydrate derivative with notable structural features that contribute to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. Its structure includes an anhydro bridge and benzylidene groups, which enhance its chemical reactivity and biological potential. The absence of a water molecule typically connecting hydroxyl groups in sugar derivatives allows for unique interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. Its structural similarities to other glycosides suggest it may inhibit microbial growth effectively.
  • Antioxidant Activity : this compound is believed to possess antioxidant properties that can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in aging and chronic diseases.
  • Epigenetic Modulation : Preliminary studies suggest that this compound may influence gene expression through epigenetic modifications. This aspect opens avenues for research into its role in cancer therapy and other diseases where gene regulation is critical .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also reduce inflammation in various biological contexts.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving regioselective protection and deprotection strategies:

  • Protecting Group Strategies : Various protecting groups are utilized to ensure selective reactions during synthesis. For instance, benzylidene protection allows for specific functionalization while maintaining the integrity of the sugar framework .
  • Regioselective Reactions : Techniques such as acylation and alkylation under controlled conditions have been developed to yield high-purity products. These methods highlight the versatility of the compound in organic synthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-α-D-glucopyranosideC16H22O6Contains additional O-methyl groups enhancing solubility.
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideC18H24O6Features two benzyl groups providing increased stability and reactivity.
Methyl 2,3-O-isopropylidene-α-D-glucopyranosideC11H20O5Contains an isopropylidene protecting group affecting reactivity patterns.

These compounds exhibit variations in their substituents that influence their chemical properties and biological activities. This compound stands out due to its specific anhydro structure and potential epigenetic effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study conducted on various derivatives of benzylidene sugars reported significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
  • Epigenetic Modulation Research : In vitro experiments demonstrated that this compound could alter histone acetylation patterns in cultured cells. This finding suggests potential applications in cancer treatment by targeting epigenetic regulators .

Q & A

Q. How is Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside synthesized, and what methods ensure regioselectivity?

Methodological Answer: The compound is synthesized via epoxidation of precursor sugars. A key method involves treating methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding the 2,3-anhydro derivative with regioselectivity favoring the allo configuration due to steric and electronic factors . Alternative routes include tosylation of 4,6-O-benzylidene-D-galactopyranoside derivatives followed by base-mediated cyclization (e.g., NaOMe in DMSO or dioxane), which selectively forms the epoxide ring . Purification typically employs column chromatography (e.g., hexane/ethyl acetate gradients) and structural confirmation via 1^1H NMR and MS .

Q. What conformational analysis techniques are used to determine the structure of this compound?

Methodological Answer: The compound adopts a locked 5H0_0 half-chair conformation due to the rigid 4,6-O-benzylidene ring, as confirmed by 1^1H NMR coupling constants and NOE experiments. For example, trans-diaxial proton couplings (e.g., J1,2J_{1,2} and J3,4J_{3,4}) and half-chair puckering parameters are analyzed to assign the conformation . X-ray crystallography is less common due to challenges in crystallization but provides definitive proof of stereochemistry when applicable .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic ring-opening reactions?

Methodological Answer: Regioselectivity in nucleophilic ring-opening is governed by:

  • Steric hindrance : Bulky nucleophiles (e.g., Grignard reagents) favor attack at C3 over C2 due to reduced steric clash with the benzylidene group at C4/C6 .
  • Electronic effects : Electron-withdrawing groups on the epoxide increase electrophilicity at C2, but the 4,6-O-benzylidene ring stabilizes transition states through stereoelectronic effects (e.g., Fürst-Plattner rule), favoring trans-diaxial opening at C3 .
    For example, reactions with cyanide (Et2_2AlCN) yield C3-substituted products as major components, but anomalous β-cyanohydrin formation (~10% yield) occurs under specific conditions, highlighting competing electronic pathways .

Q. What are the stereochemical outcomes of epoxide ring-opening, and how do reaction conditions affect them?

Methodological Answer: Ring-opening follows trans-diaxial stereochemistry, producing altropyranoside derivatives. For instance:

  • Ammonolysis yields 3-amino-3-deoxy-α-D-idopyranoside via trans-diaxial attack at C3 .
  • Azide opening (NaN3_3) gives C3-azido derivatives, while hydride reagents (LiAlH4_4-AlCl3_3) selectively reduce the epoxide to 3-deoxy analogs .
    Deviations arise under non-polar solvents (e.g., CH2_2Cl2_2) or with bulky nucleophiles, where chair–twist-boat transitions enable trans-diequatorial pathways, yielding minor products (e.g., <10% yields of C2-substituted derivatives) .

Q. How can contradictory data in ring-opening reaction products be resolved methodologically?

Methodological Answer: Contradictions often stem from reagent choice or reaction kinetics:

  • Reagent-specific pathways : LiAlH4_4-AlCl3_3 promotes hydride transfer to C3, while Garegg’s iodine reagent (NIS/TMSOTf) induces C2 substitution via stereoelectronic inversion .
  • Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products (e.g., altropyranosides), while low temperatures trap kinetic intermediates (e.g., mannopyranosides) .
    Resolution requires comparative studies using NMR kinetics, isotopic labeling, and DFT calculations to map energy barriers and transition states .

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